7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate
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Overview
Description
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate is a complex lipid molecule with a unique structure. It features a terminal hydroxide group and two alkane tails splitting off of an ester group . This compound is primarily used in research settings and has significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate involves multiple steps. The process typically starts with the preparation of 2-hexyldecanoic acid, which is then esterified with a suitable alcohol to form the ester group . The resulting ester is then reacted with an amine to introduce the amino group, followed by further functionalization to attach the hydroxypentyl and heptyl groups .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research. the general principles of large-scale lipid synthesis, such as batch processing and continuous flow methods, can be applied. These methods ensure high purity and yield, essential for research applications .
Chemical Reactions Analysis
Types of Reactions
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Used in the development of novel materials and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through its interaction with lipid membranes. The ester and amino groups facilitate its incorporation into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can help encapsulate and transport therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
ALC-0315: An ionizable lipid used in mRNA vaccine formulations.
2-Hexyldecanoic acid: A simpler lipid with similar alkane tails but lacking the complex functional groups.
Uniqueness
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate stands out due to its unique combination of functional groups, which confer specific properties such as enhanced membrane interaction and potential for drug delivery applications .
Properties
Molecular Formula |
C51H101NO5 |
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Molecular Weight |
808.3 g/mol |
IUPAC Name |
7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H101NO5/c1-5-9-13-17-21-30-40-48(38-28-15-11-7-3)50(54)56-46-36-25-19-23-32-42-52(44-34-27-35-45-53)43-33-24-20-26-37-47-57-51(55)49(39-29-16-12-8-4)41-31-22-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3 |
InChI Key |
WIGOXDORDKIWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO |
Origin of Product |
United States |
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